
2-(1,3-Oxazol-5-yl)aniline
説明
2-(1,3-Oxazol-5-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(1,3-Oxazol-5-yl)aniline involves various synthetic protocols based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A one-pot reaction of 2-phenyloxazol-5 (4H)-one with diazonium salts of substituted anilines obtained by direct and reversed diazotization has been reported .Molecular Structure Analysis
The molecular structure of 2-(1,3-Oxazol-5-yl)aniline is influenced by its inhibitory activity. The size and geometry of oxazole derivatives also influence their inhibitory activity .Chemical Reactions Analysis
The chemical reactions of 2-(1,3-Oxazol-5-yl)aniline involve the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .科学的研究の応用
Summary of the Application
Oxazole derivatives, such as 2-(1,3-Oxazol-5-yl)aniline, have been found to have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .
Methods of Application or Experimental Procedures
The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Results or Outcomes
Oxazole derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
2. Corrosion Inhibitor for Mild Steel
Summary of the Application
3-(1,3-Oxazol-5-yl)aniline (3-OYA) has been investigated as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution .
Methods of Application or Experimental Procedures
Traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, were employed to evaluate the corrosion inhibition performance .
Results or Outcomes
The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy .
3. Anticancer Evaluation
Summary of the Application
Oxazole derivatives, such as 2-(1,3-Oxazol-5-yl)aniline, have been synthesized and evaluated for their anticancer properties .
Methods of Application or Experimental Procedures
The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, is often used in these evaluations .
Results or Outcomes
While the specific results for 2-(1,3-Oxazol-5-yl)aniline are not mentioned, oxazole derivatives have shown promise in anticancer evaluations .
4. Antimicrobial Activity
Summary of the Application
Oxazole derivatives have been used as reference drugs in antimicrobial studies .
Methods of Application or Experimental Procedures
These compounds are often compared to standard antimicrobial drugs like chloramphenicol and fluconazole .
Results or Outcomes
While specific results for 2-(1,3-Oxazol-5-yl)aniline are not provided, oxazole derivatives have demonstrated antimicrobial activity .
5. Synthesis of Oxazolines
Summary of the Application
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .
Methods of Application or Experimental Procedures
Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Results or Outcomes
Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
6. Antiviral Activity
Summary of the Application
Certain derivatives of oxazoline have been investigated for their potential antiviral activity .
Methods of Application or Experimental Procedures
In these studies, the compounds are often tested against specific viruses, and their ability to inhibit viral entry or replication is assessed .
Results or Outcomes
While specific results for 2-(1,3-Oxazol-5-yl)aniline are not provided, certain oxazoline derivatives have demonstrated antiviral activity .
Safety And Hazards
2-(1,3-Oxazol-5-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
将来の方向性
The future directions of 2-(1,3-Oxazol-5-yl)aniline research could involve further exploration of its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . More studies could be conducted to understand the correlation between the inhibition activity and the molecular structure .
特性
IUPAC Name |
2-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQWOKKMYUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428146 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Oxazol-5-yl)aniline | |
CAS RN |
774238-36-7 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxazol-5-yl-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



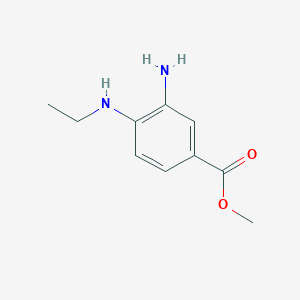
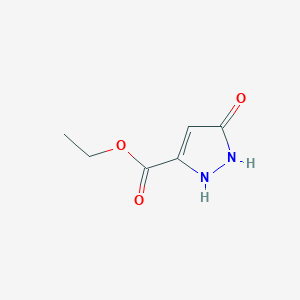
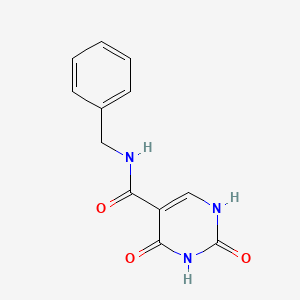

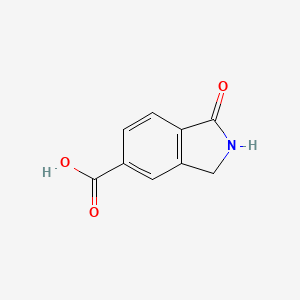

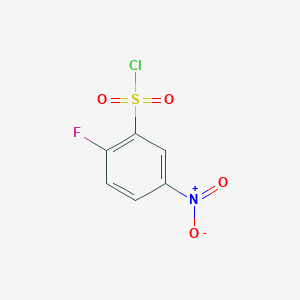


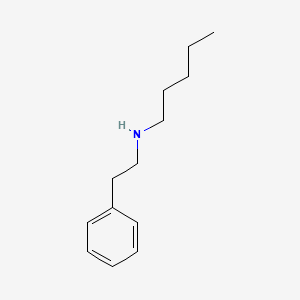

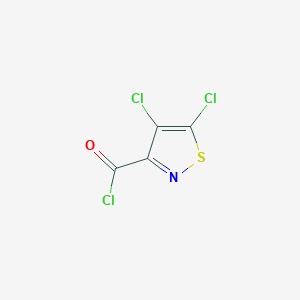
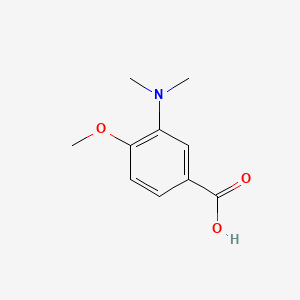
![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)